

Unveiling the Molecular Architecture of Reveromycin D: An NMR-Based Structural Elucidation Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reveromycin D*

Cat. No.: *B8091892*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the structural elucidation of **Reveromycin D**, a polyketide natural product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in the fields of natural product chemistry, drug discovery, and medicinal chemistry in the comprehensive characterization of this and structurally related compounds.

Introduction

Reveromycin D is a member of the reveromycin family of polyketides, which are known for their diverse and potent biological activities. A thorough understanding of the three-dimensional structure of **Reveromycin D** is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing it as a potential therapeutic agent. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the complex stereochemistry and constitution of such natural products in solution. This document outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments and provides the foundational protocols for acquiring and interpreting the spectral data of **Reveromycin D**.

Data Presentation: NMR Spectroscopic Data for Reveromycin D

The structural assignment of **Reveromycin D** is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Reveromycin D** recorded in methanol-d₄. This data is critical for the verification of the compound's identity and for further structural analysis.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of **Reveromycin D** in Methanol-d₄.[\[1\]](#)

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)	COSY Correlations	HMBC Correlations
2	-	-	-	-
3	-	-	-	-
4	-	-	-	-
4-Me	-	-	-	-
5	-	-	-	-
6	-	-	-	-
7	-	-	-	-
8	-	-	-	-
8-Me	-	-	-	-
9	-	-	-	-
10	-	-	-	-
11	-	-	-	-
12	-	-	-	-
12-Me	-	-	-	-
13	-	-	-	-
14	-	-	-	-
15	-	-	-	-
16	-	-	-	-
17	-	-	-	-
18	-	-	-	-
19	-	-	-	-
20	-	-	-	-
21	-	-	-	-

22	-	-	-	-
22-Me	-	-	-	-
23	-	-	-	-
24	-	-	-	-
25	-	-	-	-
26	-	-	-	-
27	-	-	-	-
28	-	-	-	-
1'	-	-	-	-
2'	-	-	-	-
3'	-	-	-	-
4'	-	-	-	-

Note: The complete and detailed NMR data, including specific chemical shifts and coupling constants, can be found in the supplementary information of the cited literature.[\[1\]](#)

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

- **Reveromycin D** sample
- Deuterated methanol (Methanol-d₄, CD₃OD)
- 5 mm NMR tubes
- Pipettes

- Vortex mixer

Protocol:

- Accurately weigh approximately 5-10 mg of purified **Reveromycin D** for ¹H NMR and 10-20 mg for ¹³C NMR experiments.
- Dissolve the sample in approximately 0.6 mL of methanol-d₄ in a clean, dry vial.
- Gently vortex the vial to ensure complete dissolution of the sample.
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.
- The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.
- Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following NMR experiments are essential for the complete structural elucidation of **Reveromycin D**. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

- ¹H NMR: Provides information about the chemical environment and connectivity of protons.
- ¹³C NMR: Provides information about the carbon skeleton of the molecule.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

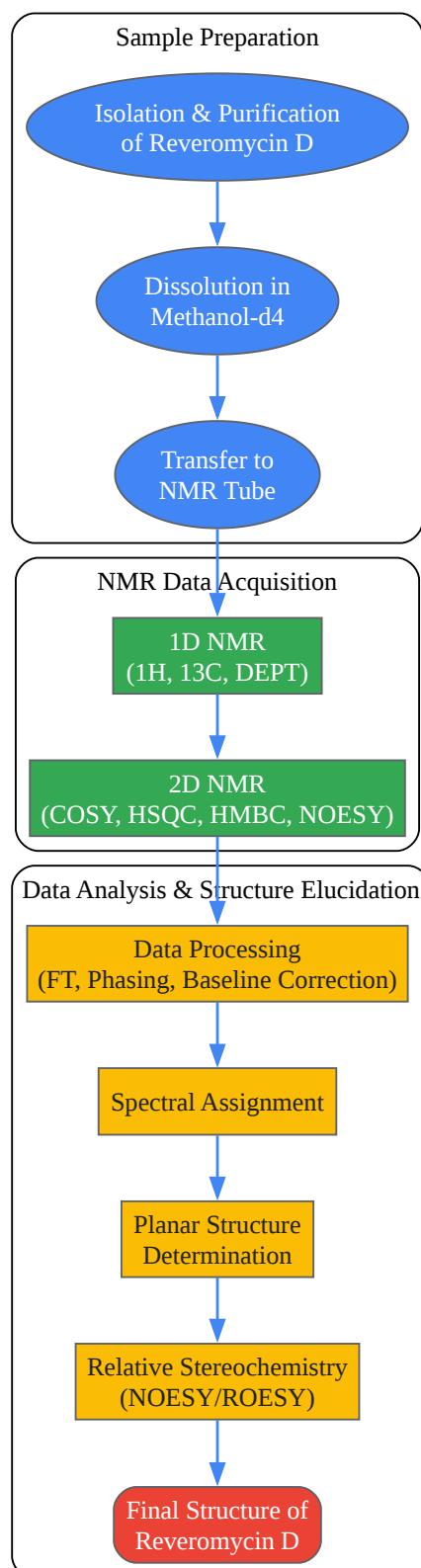
2D NMR Experiments:

- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (^1H - ^{13}C) pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

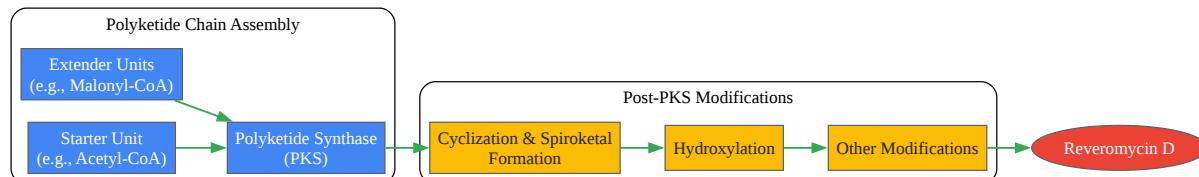
Typical Acquisition Parameters (on a 500 MHz Spectrometer):

- ^1H NMR: Spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.
- ^{13}C NMR: Spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.
- COSY: 2048 x 256 data points, 8 scans per increment.
- HSQC: 2048 x 256 data points, 16 scans per increment.
- HMBC: 2048 x 256 data points, 32 scans per increment, optimized for a long-range coupling of 8 Hz.
- NOESY: 2048 x 256 data points, 16 scans per increment, with a mixing time of 500-800 ms.


Data Processing and Analysis

- Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) before Fourier transformation to improve the signal-to-noise ratio and resolution.
- Phase and baseline correct all spectra.
- Calibrate the chemical shifts using the residual solvent peak of methanol-d₄ (δH 3.31 ppm, δC 49.0 ppm).
- Integrate the ^1H NMR spectrum to determine the relative number of protons for each signal.

- Analyze the coupling patterns in the ^1H NMR spectrum to deduce proton connectivities.
- Systematically analyze the 2D NMR spectra (COSY, HSQC, HMBC) to build up the molecular fragments and connect them to establish the planar structure of **Reveromycin D**.
- Analyze the NOESY/ROESY spectrum to determine the relative stereochemistry of the molecule.


Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of **Reveromycin D** and the key relationships in its biosynthesis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural elucidation of **Reveromycin D** using NMR spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Reveromycin D: An NMR-Based Structural Elucidation Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8091892#nmr-spectroscopy-for-structural-elucidation-of-reveromycin-d>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com